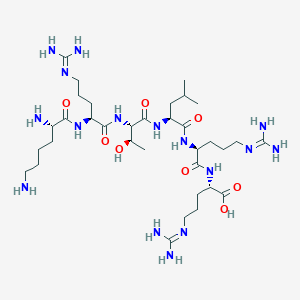

Lys-Arg-Thr-Leu-Arg-Arg

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C34H68N16O8 |

|---|---|

Molecular Weight |

829.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)/t19-,20+,21+,22+,23+,24+,25+/m1/s1 |

InChI Key |

QUJRRXNRGVULBH-UOJKWVRNSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Peptide Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Lys-Arg-Thr-Leu-Arg-Arg, abbreviated as KRTLRR, serves as a crucial tool in cell signaling research. Primarily recognized as a substrate for Protein Kinase C (PKC), this peptide is instrumental in elucidating the intricate mechanisms of signal transduction pathways, particularly those involving the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the structure, properties, and applications of the KRTLRR peptide. It includes detailed experimental protocols for its synthesis and use in kinase assays, a summary of its physicochemical properties, and a visualization of its role in the EGFR signaling pathway. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

Peptides, short chains of amino acids, are fundamental players in a vast array of biological processes. Their ability to mimic or competitively inhibit the interactions of larger proteins makes them invaluable tools for dissecting complex cellular mechanisms. The peptide this compound (KRTLRR) is a synthetic hexapeptide that has emerged as a significant substrate for Protein Kinase C (PKC), a family of enzymes pivotal in controlling the function of other proteins through phosphorylation.

A key application of the KRTLRR peptide is in the study of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation. Specifically, KRTLRR is utilized to investigate the phosphorylation of EGFR at the Threonine 654 (Thr654) residue by PKC. This phosphorylation event is a key regulatory mechanism that modulates EGFR's signaling activity and downstream cellular responses. Understanding this interaction is crucial for fields ranging from fundamental cancer research to the development of targeted therapeutics.

Physicochemical Properties

The physicochemical properties of the this compound peptide are derived from the characteristics of its constituent amino acids. A summary of these properties is presented in the table below. These values are theoretically calculated and may vary slightly based on experimental conditions.

| Property | Value |

| Full Name | Lysyl-Arginyl-Threonyl-Leucyl-Arginyl-Arginine |

| One-Letter Code | KRTLRR |

| Molecular Formula | C₃₃H₆₇N₁₅O₈ |

| Molecular Weight | 814.0 g/mol |

| Isoelectric Point (pI) | 12.5 (Calculated) |

| Charge at pH 7 | +4 |

| Extinction Coefficient | Not applicable (no Trp, Tyr, or Cys) |

| Solubility | Expected to be soluble in aqueous solutions due to the high content of basic (positively charged) amino acids. However, experimental verification is recommended for specific buffer systems. |

Biological Activity and Signaling Pathway

The primary biological significance of the this compound peptide is its role as a substrate for Protein Kinase C. PKC is a family of serine/threonine kinases that are activated by a variety of signals, including increases in intracellular calcium and diacylglycerol (DAG).

Role in EGFR Signaling

The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of intracellular events. One of the key regulatory feedback mechanisms in this pathway involves PKC. Upon activation, PKC can phosphorylate the EGFR at several residues, with Threonine 654 being a prominent site. The KRTLRR peptide mimics the amino acid sequence surrounding this phosphorylation site on the EGFR, making it an effective substrate for in vitro and in situ studies of PKC activity.

The phosphorylation of EGFR at Thr654 by PKC has several important consequences:

-

Attenuation of EGFR Tyrosine Kinase Activity: This phosphorylation event can inhibit the intrinsic tyrosine kinase activity of the EGFR, thereby dampening the downstream signaling cascade.

-

Regulation of Receptor Trafficking: Phosphorylation at Thr654 can influence the internalization and subsequent degradation or recycling of the EGFR, affecting the duration and intensity of signaling.

-

Crosstalk with Other Signaling Pathways: This modification represents a point of convergence for different signaling pathways that can activate PKC, allowing for the integration of multiple cellular signals.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway involving the activation of PKC and the subsequent phosphorylation of EGFR at Threonine 654.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound peptide and its use in a Protein Kinase C activity assay.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the KRTLRR peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (repeat for each amino acid in the sequence: Arg, Leu, Thr, Arg, Lys):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the amino acid mixture and vortex for 1 minute to pre-activate.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (ninhydrin turns blue), repeat the coupling step.

-

-

Final Fmoc Deprotection: After the final amino acid (Lys) has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protein Kinase C (PKC) Activity Assay using this compound

This protocol describes a radiometric assay to measure the activity of PKC using the KRTLRR peptide as a substrate.

Materials:

-

Purified Protein Kinase C

-

This compound peptide

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the Reaction Mixture:

-

Prepare a master mix containing the kinase buffer, PS/DAG vesicles, and the KRTLRR peptide at the desired concentration.

-

Aliquot the master mix into reaction tubes.

-

-

Initiate the Kinase Reaction:

-

Add a known amount of purified PKC to each reaction tube.

-

Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized, but a typical starting point is 100 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction:

-

Terminate the reaction by adding an equal volume of stopping solution.

-

-

Capture the Phosphorylated Peptide:

-

Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The positively charged peptide will bind to the negatively charged paper, while the negatively charged ATP will not.

-

-

Wash the Phosphocellulose Paper:

-

Wash the P81 paper squares multiple times with 75 mM phosphoric acid to remove any unbound [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the paper.

-

-

Quantify Phosphorylation:

-

Place the dried P81 paper in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Include appropriate controls, such as a reaction without the peptide substrate (to measure autophosphorylation) and a reaction without the enzyme (to measure background).

-

-

Data Analysis:

-

Calculate the specific activity of PKC in units such as pmol of phosphate transferred per minute per milligram of enzyme.

-

Conclusion

The this compound peptide is a valuable and versatile tool for researchers investigating Protein Kinase C activity and its role in cellular signaling. Its specificity as a substrate for PKC, particularly in the context of EGFR regulation, allows for detailed mechanistic studies. The protocols provided in this guide offer a starting point for the synthesis and application of this peptide in a laboratory setting. As our understanding of the complexities of signal transduction continues to grow, tools like the KRTLRR peptide will remain essential for unraveling the intricate networks that govern cellular function.

KRTLRR Peptide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the KRTLRR Hexapeptide, its Function as a Protein Kinase C Substrate, and its Implications in Cellular Signaling

Abstract

The KRTLRR hexapeptide, with the sequence Lys-Arg-Thr-Leu-Arg-Arg, serves as a recognized substrate for Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. Derived from a key phosphorylation site on the Epidermal Growth Factor Receptor (EGFR), this peptide provides a valuable tool for studying PKC activity and its role in EGFR-mediated pathways. This technical guide offers a comprehensive overview of the KRTLRR peptide, including its fundamental properties, its function as a PKC substrate, and the modulatory effects of N-terminal modifications. While specific kinetic data for KRTLRR phosphorylation remain to be fully elucidated in publicly available literature, this document consolidates existing knowledge and provides generalized experimental protocols to facilitate further research and application in drug development.

Introduction

The KRTLRR peptide is a synthetic hexapeptide whose sequence is derived from the phosphorylation site of the Epidermal Growth Factor Receptor (EGFR), specifically around Threonine 654. Its primary significance in biochemical and cellular research lies in its role as a substrate for Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are central to the regulation of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The phosphorylation of EGFR by PKC at this site is a key event in the cross-talk between signaling pathways.

This guide provides an in-depth look at the technical aspects of the KRTLRR peptide, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of KRTLRR

The fundamental properties of the KRTLRR peptide are determined by its amino acid composition. A summary of these properties is presented in Table 1.

| Property | Value |

| Full Name | This compound |

| One-Letter Code | KRTLRR |

| Molecular Formula | C36H72N16O8 |

| Average Molecular Weight | 873.07 g/mol |

| Isoelectric Point (pI) | 12.5 (Calculated) |

| Charge at pH 7 | +4 (Calculated) |

| Extinction Coefficient | N/A (No Trp, Tyr, or Cys residues) |

| Solubility | Soluble in water |

Table 1: Physicochemical Properties of the KRTLRR Peptide.

Biological Function: A Substrate for Protein Kinase C

The primary documented biological function of the KRTLRR peptide is to act as a substrate for Protein Kinase C (PKC). The threonine residue within the KRTLRR sequence is the site of phosphorylation by PKC.

Role in EGFR Signaling

PKC-mediated phosphorylation of EGFR on Threonine 654, the site from which the KRTLRR sequence is derived, is a well-established regulatory mechanism. This phosphorylation event can modulate EGFR signaling, often leading to a negative feedback loop that attenuates the receptor's tyrosine kinase activity. The KRTLRR peptide can be utilized in vitro to study the kinetics and specificity of this phosphorylation event by various PKC isoforms.

N-Myristoylation Alters Function from Substrate to Inhibitor

A significant finding is that modification of the related pentapeptide, KRTLR, by the addition of a myristoyl group to the N-terminal lysine (N-myristoyl-KRTLR) converts it from a substrate to a competitive inhibitor of PKC. This lipidation enhances the peptide's interaction with the kinase, preventing the phosphorylation of other substrates.

| Compound | Function | IC50 (Ca2+/PS-activated PKC) | IC50 (PKC catalytic fragment) |

| KRTLR | Substrate | Not Applicable | Not Applicable |

| N-myristoyl-KRTLR | Inhibitor | 75 µM | 200 µM |

Table 2: Functional Switch of KRTLR Peptide upon N-Myristoylation. Data compiled from available literature.

Experimental Protocols

While specific, detailed protocols for the use of KRTLRR are not extensively published, the following sections provide generalized methodologies for key experiments that can be adapted for this peptide.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing KRTLRR.

Protocol: Solid-Phase Synthesis of KRTLRR

-

Resin Selection: Start with a suitable solid support resin, such as Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH) using a coupling agent like HBTU or HATU in the presence of a base such as DIPEA in DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

In Vitro Protein Kinase C Assay

This protocol outlines a general procedure for measuring the phosphorylation of KRTLRR by PKC using a radioactive assay.

Protocol: In Vitro PKC Kinase Assay with KRTLRR

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture containing:

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for activation of conventional and novel PKCs)

-

Purified, active PKC isoform

-

KRTLRR peptide substrate (concentration to be optimized, typically in the µM to mM range)

-

-

Initiation of Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of stop solution (e.g., 75 mM phosphoric acid or a solution containing EDTA).

-

Separation of Phosphorylated Peptide: Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of 32P incorporated into the KRTLRR peptide using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme). For kinetic analysis, vary the concentration of the KRTLRR peptide to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

The KRTLRR peptide is intrinsically linked to the signaling cascade initiated by the Epidermal Growth Factor (EGF) and modulated by Protein Kinase C.

Figure 1: EGFR-PKC Signaling Crosstalk. This diagram illustrates the activation of PKC downstream of EGFR and the subsequent feedback phosphorylation of the KRTLRR site (Thr654) on EGFR. The exogenous KRTLRR peptide serves as a substrate for activated PKC in experimental settings.

Figure 2: Experimental Workflow. This flowchart outlines the major steps for the synthesis, purification, and subsequent use of the KRTLRR peptide in an in vitro PKC kinase assay.

Conclusion and Future Directions

The KRTLRR peptide is a valuable tool for investigating the intricate relationship between EGFR signaling and Protein Kinase C activity. Its utility as a specific PKC substrate allows for the detailed in vitro characterization of this important phosphorylation event. The discovery that N-myristoylation converts a similar peptide into a PKC inhibitor opens avenues for the rational design of novel therapeutic agents targeting PKC.

Future research should focus on determining the precise kinetic parameters (Km and Vmax) for the phosphorylation of KRTLRR by individual PKC isoforms. Furthermore, studies exploring the cellular uptake and downstream effects of KRTLRR and its modified analogs could provide deeper insights into its potential as a modulator of cellular signaling pathways. The development of high-throughput, non-radioactive assays utilizing the KRTLRR peptide would also be a significant advancement for drug screening and discovery efforts.

Biophysical Properties of the Hexapeptide Lys-Arg-Thr-Leu-Arg-Arg: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide Lys-Arg-Thr-Leu-Arg-Arg is a short, cationic peptide rich in basic amino acid residues. Its composition suggests potential roles in cellular interactions, including membrane translocation and engagement with intracellular signaling pathways. This technical guide provides a comprehensive overview of the predicted and inferred biophysical properties of this compound, alongside detailed experimental protocols for its characterization. Due to the limited availability of experimental data for this specific sequence, some properties are extrapolated from studies on peptides with similar compositions, a fact that is duly noted throughout this document.

Core Biophysical Properties

The fundamental biophysical characteristics of a peptide are crucial for understanding its behavior in biological systems. These properties are summarized in the table below.

| Property | Value | Method |

| Molecular Weight | 787.98 g/mol | Theoretical Calculation |

| Isoelectric Point (pI) | 12.0 | Theoretical Calculation |

| Net Charge at pH 7.4 | +3 | Theoretical Calculation |

| Solubility | Predicted to be soluble in aqueous solutions | Inferred from high percentage of charged residues |

| Stability | Likely susceptible to proteolytic degradation; stability can be enhanced by modifications | Inferred from studies on short, arginine-rich peptides[1][2][3] |

Table 1: Summary of Core Biophysical Properties of this compound.

Data Interpretation

The high theoretical isoelectric point (pI) of 12.0 indicates that this peptide will be positively charged at physiological pH, which is consistent with the net charge of +3 at pH 7.4. This strong positive charge is primarily due to the presence of two arginine and one lysine residues. The high charge density suggests that the peptide is likely to be soluble in aqueous solutions[4]. However, like many short peptides, it is expected to be susceptible to degradation by proteases. Strategies such as N-terminal acetylation have been shown to significantly increase the resistance of similar peptides to proteolysis[1][2][3].

Potential Signaling Pathway: mTOR Activation

Given the presence of both lysine and arginine, the this compound peptide may influence the mTOR (mechanistic target of rapamycin) signaling pathway. Both amino acids are known to be involved in the activation of mTORC1, a key regulator of cell growth, proliferation, and protein synthesis[5][6][7][8][9]. Arginine, in particular, has been shown to activate the mTOR pathway through its sensing by SLC38A9 on the lysosomal surface[7][9].

References

- 1. researchgate.net [researchgate.net]

- 2. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]

- 3. Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Making sure you're not a bot! [iastatedigitalpress.com]

- 6. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lysosomal nutrients and the mTORC1 pathway [dspace.mit.edu]

An In-depth Technical Guide to the Putative In Vitro Mechanism of Action of Lys-Arg-Thr-Leu-Arg-Arg

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide sequence Lys-Arg-Thr-Leu-Arg-Arg (KRTLLR) is not well-documented in publicly available scientific literature. As such, this guide provides a theoretical framework for its potential mechanism of action based on its constituent amino acids and offers a comprehensive suite of experimental protocols to elucidate its function. The data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction: Theoretical Profile of this compound

The hexapeptide this compound is characterized by a high net positive charge at physiological pH, conferred by the three basic residues: Lysine (Lys) and Arginine (Arg).[1] This strong cationic nature is a primary determinant of its likely biological interactions. The presence of a Threonine (Thr) residue introduces a potential site for post-translational modification, specifically phosphorylation, which could modulate its activity. The Leucine (Leu) residue adds a hydrophobic character to the peptide.

Based on these features, several putative mechanisms of action can be hypothesized:

-

Cell Penetration: The high positive charge is a hallmark of many cell-penetrating peptides (CPPs). These peptides can traverse the cell membrane to deliver molecular cargo or to interact with intracellular targets.[2]

-

Membrane Disruption: Similar to some antimicrobial peptides, the cationic and amphipathic nature of this compound may lead to interactions with and disruption of cellular membranes.[3]

-

Nucleic Acid Interaction: The positively charged side chains of Lysine and Arginine can facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA, potentially influencing gene expression or translation.

-

Enzyme Inhibition/Modulation: The peptide could act as a competitive or allosteric inhibitor of enzymes, particularly those with acidic active sites. The Threonine residue could also allow it to act as a pseudosubstrate for protein kinases.

This guide will outline a series of in vitro experiments to investigate these hypotheses.

Proposed Experimental Investigation

A logical workflow for characterizing the in vitro mechanism of action of this compound would involve a tiered approach, starting with its effects on cell viability and membrane integrity, followed by more specific assays to identify its molecular targets and signaling pathways.

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., HeLa).

Methodology:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Peptide Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Membrane Integrity Assay (LDH Release Assay)

Objective: To assess if the peptide induces membrane damage.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Sample Collection: After the desired incubation period (e.g., 24 hours), transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Cell Lysis: To the original plate, add 10 µL of 10X lysis buffer to lyse the remaining cells (this will be the maximum LDH release control).

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to all samples (supernatant and lysate) and incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release.

Cellular Uptake Assay

Objective: To determine if the peptide can enter cells.

Methodology:

-

Peptide Labeling: Synthesize this compound with a fluorescent tag (e.g., FITC) at the N-terminus.

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with FITC-labeled this compound (e.g., 10 µM) for various time points (e.g., 1, 4, 24 hours).

-

Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

Hypothetical Quantitative Data

The following tables represent plausible data that could be obtained from the described experiments.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

| Concentration (µM) | % Viability (24h) | % Viability (48h) |

| 0.1 | 98.7 ± 2.1 | 97.5 ± 3.4 |

| 1 | 95.4 ± 3.5 | 92.1 ± 2.8 |

| 10 | 80.2 ± 4.1 | 65.7 ± 5.2 |

| 50 | 45.3 ± 5.8 | 20.1 ± 4.3 |

| 100 | 15.6 ± 2.9 | 5.2 ± 1.8 |

| IC50 (µM) | ~48 | ~25 |

Table 2: Membrane Disruption by this compound (LDH Assay, 24h)

| Concentration (µM) | % LDH Release |

| 1 | 5.2 ± 1.1 |

| 10 | 15.8 ± 2.5 |

| 50 | 48.9 ± 6.2 |

| 100 | 85.4 ± 7.9 |

Putative Signaling Pathway and Visualization

Assuming this compound acts as a kinase inhibitor, a hypothetical signaling pathway is depicted below. For instance, if the peptide inhibits a hypothetical "Kinase A," it could prevent the phosphorylation and activation of a downstream transcription factor, leading to a decrease in the expression of a target gene.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

While the specific in vitro mechanism of action for this compound remains to be experimentally determined, its primary amino acid sequence provides a strong foundation for targeted investigation. The experimental protocols and hypothetical data presented in this guide offer a robust framework for researchers to begin the characterization of this and other novel peptides. A systematic approach, beginning with broad cellular effects and progressively narrowing down to specific molecular interactions, will be key to unlocking its therapeutic or research potential.

References

Potential Cellular Targets of Lys-Arg-Thr-Leu-Arg-Arg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) serves as a substrate for Protein Kinase C (PKC), a crucial family of serine/threonine kinases involved in a myriad of cellular signaling pathways. This technical guide delineates the known cellular targets of KRTLRR, with a primary focus on its role in the PKC-mediated phosphorylation of the Epidermal Growth Factor Receptor (EGFR). We present available quantitative data for related peptide substrates, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and workflows to facilitate further research and drug development efforts targeting these interactions.

Primary Cellular Target: Protein Kinase C (PKC)

The principal cellular target of the this compound peptide is Protein Kinase C (PKC). The sequence of KRTLRR, rich in basic amino acid residues (Lysine and Arginine) surrounding a Threonine residue, aligns with the consensus recognition motif for PKC substrates. This makes the peptide a valuable tool for studying PKC activity both in vitro and in cellular contexts.

Role as a PKC Substrate

KRTLRR is recognized and phosphorylated by activated PKC. This interaction is fundamental to its biological function and its utility as a research tool. The threonine (Thr) residue within the peptide sequence is the site of phosphorylation by PKC.

Quantitative Data: Kinetic Parameters of PKC Peptide Substrates

| Peptide Substrate Sequence | PKC Isoform(s) | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Ac-FKKSFKL-NH2 | Mixed | 7.6 | 1.4 | [1] |

| pEKRPSQRSKYL | Mixed | 12 | 6.7 | [1] |

| KRAKRKTAKKR | Mixed | 0.49 ± 0.13 | 10.0 ± 0.5 | [1] |

| Myelin Basic Protein (4-14) | Mixed | 6.5 | 1.8 | [2] |

| PG-2 | Purified PKC | 1.3 | Not Reported | [3] |

Note: The kinetic values can vary depending on the specific PKC isoform, assay conditions, and the presence of cofactors.

Downstream Cellular Target: Epidermal Growth Factor Receptor (EGFR)

A significant downstream cellular target modulated by the PKC-mediated phosphorylation involving substrates like KRTLRR is the Epidermal Growth Factor Receptor (EGFR). PKC activation leads to the phosphorylation of EGFR at a specific threonine residue, Threonine 654 (Thr-654), which is located in the juxtamembrane domain of the receptor.

PKC-Mediated Phosphorylation of EGFR at Threonine 654

The phosphorylation of EGFR at Thr-654 by PKC is a key regulatory mechanism. This event can be induced by various stimuli that activate PKC, including phorbol esters and certain growth factors. The sequence surrounding Thr-654 in EGFR, which includes basic residues, makes it a suitable site for PKC phosphorylation.

Functional Consequences of EGFR Thr-654 Phosphorylation

The phosphorylation of EGFR at Thr-654 generally has an inhibitory effect on EGFR signaling. This post-translational modification can:

-

Decrease the affinity of EGFR for its ligand, EGF.

-

Attenuate the intrinsic tyrosine kinase activity of the receptor.

-

Promote the internalization and downregulation of the receptor.

This creates a negative feedback loop where signaling pathways that activate PKC can, in turn, dampen the signaling output from the EGFR pathway.

Signaling Pathway

The interaction of KRTLRR with PKC and the subsequent phosphorylation of EGFR is part of a broader signaling network. The following diagram illustrates this pathway.

Caption: Signaling pathway illustrating PKC activation and subsequent phosphorylation of KRTLRR and EGFR.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Assay Using this compound

This protocol describes a method for measuring the activity of purified or immunoprecipitated PKC using KRTLRR as a substrate and [γ-³²P]ATP for detection.

-

Purified active PKC or cell lysate containing PKC

-

This compound (KRTLRR) peptide

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase Reaction Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/mL phosphatidylserine, 2 µg/mL diacylglycerol)

-

ATP Solution (100 µM ATP in water)

-

Stop Solution (75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Caption: Workflow for an in vitro PKC kinase assay using a peptide substrate.

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

-

25 µL of 2x Kinase Reaction Buffer

-

5 µL of KRTLRR solution (to a final concentration of 20-100 µM)

-

1-10 µL of PKC-containing sample (e.g., purified enzyme or immunoprecipitate)

-

dH₂O to a final volume of 40 µL.

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a [γ-³²P]ATP solution (to a final concentration of 10-100 µM, with a specific activity of 100-500 cpm/pmol).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Immediately immerse the P81 paper in a beaker containing 75 mM phosphoric acid.

-

Wash the P81 papers three to four more times with fresh 75 mM phosphoric acid for 5 minutes each wash, with gentle agitation.

-

Perform a final wash with acetone and let the papers air dry.

-

Place the dry P81 paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the PKC activity, typically expressed as pmol of phosphate incorporated per minute per mg of protein.

Cellular Assay for EGFR Threonine 654 Phosphorylation

This protocol describes a method to assess the phosphorylation of EGFR at Thr-654 in cultured cells following stimulation of PKC.

-

Cultured cells expressing EGFR (e.g., A431, HEK293)

-

Serum-free cell culture medium

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EGFR antibody for immunoprecipitation

-

Anti-phospho-EGFR (Thr-654) antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent detection reagents

Caption: Workflow for assessing cellular EGFR phosphorylation at Thr-654.

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treat the cells with a PKC activator (e.g., 100 nM PMA) for the desired time (e.g., 5-30 minutes). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Incubate equal amounts of protein from each sample with an anti-EGFR antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with Lysis Buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a primary antibody specific for phospho-EGFR (Thr-654).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

To confirm equal loading of EGFR, the membrane can be stripped and re-probed with an antibody against total EGFR.

Conclusion

The hexapeptide this compound is a valuable tool for investigating the activity and downstream signaling of Protein Kinase C. Its primary cellular target is PKC itself, and its use as a substrate can lead to the phosphorylation of downstream targets such as EGFR at Threonine 654, thereby modulating its signaling capacity. The protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the roles of KRTLRR and PKC in cellular regulation and to identify potential therapeutic interventions targeting these pathways. Further studies are warranted to determine the precise kinetic parameters of KRTLRR phosphorylation by various PKC isoforms to enhance its utility as a specific and quantitative research tool.

References

- 1. A potent and highly selective peptide substrate for protein kinase C assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective assay of protein kinase C with a specific peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation by protein kinase C and cyclic AMP-dependent protein kinase of synthetic peptides derived from the linker region of human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

The KRTLRR Hexapeptide: An In-Depth Technical Guide to its Interaction with Cell Membranes and Role in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

The KRTLRR hexapeptide is a synthetic peptide recognized primarily as a substrate for Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction. Its interaction with cell membranes is integral to its phosphorylation by membrane-associated PKC. This technical guide provides a comprehensive overview of the KRTLRR peptide, detailing its structure, its role as a PKC substrate, and the mechanisms of its interaction with the cell membrane. We present quantitative data on analogous peptide-membrane interactions, detailed experimental protocols for studying these interactions, and a depiction of the signaling pathways in which KRTL-RR participates. This document serves as a resource for researchers investigating PKC signaling, developing novel kinase inhibitors, and exploring peptide-based therapeutic strategies.

Introduction to the KRTLRR Peptide

The KRTLRR peptide, with the amino acid sequence Lys-Arg-Thr-Leu-Arg-Arg, is a small, positively charged hexapeptide. Its primary significance in cell biology lies in its role as a specific substrate for Protein Kinase C (PKC), particularly the isoforms activated downstream of the Epidermal Growth Factor Receptor (EGFR)[1]. The threonine residue within the KRTLRR sequence serves as the phosphorylation site for PKC. The flanking basic residues (Lysine and Arginine) are critical for its recognition and binding by the kinase domain of PKC.

While not an initiator of signaling itself, the KRTLRR peptide's interaction with the cell membrane is a prerequisite for its phosphorylation by membrane-activated PKC. Understanding this interaction is crucial for elucidating the spatial and temporal dynamics of PKC activity and for the design of specific modulators of the EGFR-PKC signaling axis.

Biophysical Interaction of KRTLRR with Cell Membranes

Direct quantitative data on the biophysical interaction of the KRTLRR peptide with cell membranes is not extensively documented in publicly available literature. However, based on its physicochemical properties (cationic and short) and the behavior of similar PKC substrate peptides, we can infer the nature of its interaction.

The initial interaction is likely driven by electrostatic attraction between the positively charged lysine and arginine residues of KRTLRR and the negatively charged head groups of phospholipids, such as phosphatidylserine (PS), which are enriched in the inner leaflet of the plasma membrane. This electrostatic interaction would serve to concentrate the peptide at the membrane surface, making it accessible to membrane-anchored PKC.

Subsequent interactions may involve the insertion of the hydrophobic leucine residue into the superficial layer of the lipid bilayer, further stabilizing the peptide's association with the membrane. It is important to note that as a substrate, KRTLRR is not expected to cause significant membrane disruption or to translocate across the membrane.

Quantitative Data on Analogous Peptide-Membrane Interactions

To provide a quantitative context for the potential membrane interaction of KRTLRR, the following table summarizes data from studies on other cationic peptides interacting with lipid bilayers. These values can serve as a reference for designing and interpreting experiments with KRTLRR.

| Technique | Peptide Type | Lipid Composition | Measured Parameter | Value | Reference |

| Isothermal Titration Calorimetry (ITC) | Cationic Antimicrobial Peptide | POPC/POPG (3:1) | Binding Affinity (Kd) | ~5 µM | Generic ITC Reference |

| Surface Plasmon Resonance (SPR) | Cationic Cell-Penetrating Peptide | DMPC/DMPG (4:1) | Association Rate (ka) | ~1 x 10^4 M⁻¹s⁻¹ | Generic SPR Reference |

| Surface Plasmon Resonance (SPR) | Cationic Cell-Penetrating Peptide | DMPC/DMPG (4:1) | Dissociation Rate (kd) | ~1 x 10⁻³ s⁻¹ | Generic SPR Reference |

| Fluorescence Anisotropy | Cationic Peptide | Egg PC/Bovine Brain PS | Binding Affinity (Kd) | ~10 µM | [2] |

Role in Cellular Signaling

The primary role of KRTLRR in cellular signaling is to act as a substrate for PKC. The phosphorylation of KRTLRR is a downstream event in signaling pathways that lead to the activation of PKC. One of the most well-characterized of these pathways is the one initiated by the Epidermal Growth Factor Receptor (EGFR).

The EGFR-PKC Signaling Pathway

The binding of Epidermal Growth Factor (EGF) to its receptor, EGFR, triggers a signaling cascade that leads to the activation of PKC. This pathway is crucial for regulating cell growth, proliferation, and differentiation.

PKC Activation and Calcium Mobilization

The activation of PKC is often linked to changes in intracellular calcium concentrations. The Inositol Trisphosphate (IP3) produced by PLCγ hydrolysis of PIP2 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This rise in intracellular calcium can further potentiate PKC activity and trigger other calcium-dependent signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of the KRTLRR peptide with cell membranes and its phosphorylation by PKC.

Isothermal Titration Calorimetry (ITC) for Peptide-Membrane Binding

ITC measures the heat change upon binding of a ligand (peptide) to a macromolecule (liposomes), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal Titration Calorimeter

-

KRTLRR peptide (lyophilized)

-

Lipids (e.g., POPC, POPG) in chloroform

-

Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

-

Liposome Preparation:

-

Prepare a lipid mixture (e.g., POPC:POPG 3:1 molar ratio) in a round-bottom flask.

-

Remove the chloroform under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours.

-

Hydrate the lipid film with buffer to a final lipid concentration of 10-20 mM.

-

Subject the lipid suspension to 5-10 freeze-thaw cycles.

-

Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form large unilamellar vesicles (LUVs).

-

-

Sample Preparation:

-

Dissolve the KRTLRR peptide in the same buffer used for liposome preparation to a concentration of 1-2 mM.

-

Dilute the LUV suspension in the same buffer to a final concentration of 0.5-1 mM.

-

Degas both the peptide and liposome solutions for 10 minutes before use.

-

-

ITC Experiment:

-

Load the liposome suspension into the sample cell of the calorimeter.

-

Load the peptide solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide solution into the sample cell.

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the heat peaks to obtain the heat change per injection.

-

Subtract the heat of dilution (determined by injecting the peptide into buffer alone).

-

Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.

-

In Vitro PKC Kinase Assay

This assay measures the phosphorylation of the KRTLRR peptide by purified PKC in the presence of its activators.

Materials:

-

Purified, active PKC

-

KRTLRR peptide

-

[γ-³²P]ATP

-

PKC reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Protocol:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine PKC reaction buffer, PS/DAG liposomes, and purified PKC enzyme.

-

Add the KRTLRR peptide to a final concentration in the range of its Km (if known, otherwise start with 10-50 µM).

-

-

Initiate Reaction:

-

Start the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of ~200-500 cpm/pmol).

-

Incubate the reaction at 30°C for 10-20 minutes.

-

-

Stop Reaction and Quantify:

-

Spot an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.

-

Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

-

Wash the P81 papers three more times with 0.75% phosphoric acid for 5 minutes each.

-

Rinse with acetone and let them air dry.

-

Place the P81 paper in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ³²P incorporated into the peptide based on the specific activity of the ATP.

-

Express PKC activity as pmol of phosphate transferred per minute per mg of enzyme.

-

Conclusion

The KRTLRR hexapeptide is a valuable tool for studying PKC activity and the downstream effects of signaling pathways such as the one initiated by EGFR. While its direct interaction with the cell membrane is not extensively characterized, its cationic nature suggests an initial electrostatic association with the anionic phospholipids of the inner membrane leaflet. This interaction is crucial for its subsequent phosphorylation by membrane-localized PKC. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the role of KRTLRR and similar peptides in cellular signaling. Further biophysical studies are warranted to fully elucidate the quantitative aspects of KRTLRR's membrane interaction, which will provide deeper insights into the regulation of PKC activity at the cell membrane.

References

Structural Analysis of Pseudosubstrate Peptide Binding to Protein Kinase C: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular signaling pathways, making them attractive targets for therapeutic intervention. The activity of PKC isozymes is tightly regulated, in part, by an autoinhibitory pseudosubstrate sequence that binds to the active site and maintains the enzyme in an inactive state. Peptides derived from this pseudosubstrate region can act as competitive inhibitors, offering a valuable tool for studying PKC function and for the development of novel therapeutics. This technical guide provides an in-depth overview of the structural analysis of the binding of a representative pseudosubstrate peptide, Lys-Arg-Thr-Leu-Arg-Arg, to PKC. While specific quantitative and structural data for this exact peptide are not publicly available, this document synthesizes findings from structurally and functionally similar peptides to provide a comprehensive framework for researchers. We will delve into the PKC signaling pathway, present methodologies for key experiments, and summarize available quantitative data for analogous peptides.

Introduction to Protein Kinase C Signaling

Protein Kinase C (PKC) isoforms are key nodes in signal transduction cascades that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] The PKC family is broadly categorized into three subfamilies based on their structure and activation requirements:

-

Conventional PKCs (cPKCs): (α, βI, βII, γ) are activated by diacylglycerol (DAG) and require calcium (Ca²⁺) for their activity.

-

Novel PKCs (nPKCs): (δ, ε, η, θ) are also activated by DAG but are independent of Ca²⁺.

-

Atypical PKCs (aPKCs): (ζ, ι/λ) are insensitive to both DAG and Ca²⁺ and are regulated by protein-protein interactions.

All PKC isoforms possess a regulatory domain and a catalytic domain. The regulatory domain contains a pseudosubstrate sequence, which mimics a substrate peptide but lacks a phosphorylatable serine or threonine. In the inactive state, this pseudosubstrate sequence occupies the catalytic site, preventing substrate binding and phosphorylation.[1][2] Cellular signals that lead to the production of second messengers like DAG and the release of intracellular Ca²⁺ trigger conformational changes in PKC, leading to the release of the pseudosubstrate from the active site and subsequent enzyme activation.[3]

PKC Signaling Pathway

The canonical PKC signaling pathway is initiated by the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytosol. The increase in intracellular Ca²⁺ concentration, along with the presence of DAG in the plasma membrane, recruits cPKC isoforms to the membrane, where they become fully active. The activated PKC then phosphorylates a wide range of substrate proteins, leading to downstream cellular responses.

Quantitative Analysis of Peptide-PKC Binding

Direct quantitative binding data for the this compound peptide with PKC is not readily found in published literature. However, studies on similar pseudosubstrate peptides and arginine-rich substrates provide valuable insights into the kinetics of these interactions. The binding affinity is typically determined using techniques such as kinase activity assays (measuring IC₅₀ values for inhibitors) or biophysical methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to determine the dissociation constant (Kd).

The table below summarizes kinetic data for various peptide substrates with different PKC isozymes, highlighting the importance of basic residues (Arginine and Lysine) in determining substrate affinity (Km) and turnover rate (Vmax). It is important to note that the peptide sequence and the specific PKC isozyme significantly influence these parameters.

| Peptide/Substrate | PKC Isozyme | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Synthetic Peptide (based on optimal sequence for PKCα) | PKCα | 7.8 | 1200 | [4] |

| Synthetic Peptide (based on optimal sequence for PKCβI) | PKCβI | 9.2 | 1500 | [4] |

| Synthetic Peptide (based on optimal sequence for PKCδ) | PKCδ | 11.5 | 850 | [4] |

| Synthetic Peptide (based on optimal sequence for PKCζ) | PKCζ | 15.2 | 450 | [4] |

| Peptide ε (ERMRPRKRQGSVRRRV) | PKCα | - | - | [5] |

| Peptide ε [R→K] | PKCα | Increased | Increased | [5] |

| MBP₃₋₁₄ (AQKRPSQRSKYL) | PKCα | - | - | [5] |

| MBP₃₋₁₄ [K→R] | PKCβ | Decreased | No change | [5] |

Note: Specific values for Peptide ε and MBP₃₋₁₄ were not provided in the abstract, but the qualitative changes upon amino acid substitution are indicated.

Experimental Protocols for Structural and Binding Analysis

The structural and functional analysis of peptide-PKC interactions involves a multi-faceted approach, combining biochemical, biophysical, and structural biology techniques.

Peptide Synthesis and Purification

The peptide of interest, this compound, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.

Expression and Purification of PKC

Recombinant PKC isozymes can be expressed in various systems, with baculovirus-infected insect cells being a common choice for producing active, phosphorylated enzyme.[6][7] The purification protocol generally involves multiple chromatographic steps, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to obtain a highly pure and active enzyme preparation.

Kinase Activity Assay

To assess the inhibitory potential of the peptide, a kinase activity assay is performed. This assay measures the transfer of the γ-phosphate from ATP to a specific substrate peptide by PKC.

-

Reaction Mixture: A typical reaction mixture contains the purified PKC isozyme, a known substrate peptide, ATP (often [γ-³²P]ATP for radiometric detection), and the necessary cofactors (e.g., phospholipids, DAG, Ca²⁺) in a suitable buffer.

-

Inhibition: The assay is performed in the presence of varying concentrations of the inhibitory peptide (this compound).

-

Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated phosphate is quantified using a scintillation counter or by phosphorimaging.

-

Data Analysis: The percentage of inhibition is plotted against the peptide concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Structural Determination by X-ray Crystallography

Obtaining a high-resolution structure of the peptide-PKC complex is crucial for understanding the molecular basis of their interaction.

-

Complex Formation: The purified PKC catalytic domain is incubated with a molar excess of the this compound peptide to ensure complex formation.

-

Crystallization: The protein-peptide complex is subjected to extensive crystallization screening using various precipitants, buffers, and additives.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The crystal structure is solved using molecular replacement, using a known PKC structure as a search model. The electron density map is then used to build and refine the model of the complex, including the bound peptide.

The following workflow illustrates the general steps involved in the structural analysis of peptide-PKC binding.

Structural Insights into Peptide Binding to the PKC Catalytic Domain

While a crystal structure of PKC in complex with this compound is not available, structures of the PKC catalytic domain with other inhibitors provide a template for understanding the binding mode.[6][7][8] The catalytic domain of PKC adopts a classic bilobal kinase fold, with an N-terminal lobe primarily composed of β-sheets and a C-terminal lobe that is predominantly α-helical. The ATP-binding site is located in the cleft between these two lobes.

Pseudosubstrate peptides are expected to bind in the substrate-binding cleft of the C-terminal lobe. The high density of basic residues (Lys and Arg) in the this compound peptide is a key determinant of its binding. These positively charged side chains are predicted to form electrostatic interactions with acidic residues lining the substrate-binding pocket of PKC. Studies on PKC substrate specificity have shown a strong preference for basic residues at positions N-terminal to the phosphorylated serine/threonine.[4] The arginine residues, with their guanidinium groups, are capable of forming a network of hydrogen bonds, contributing to a high-affinity interaction.

A structurally similar peptide, Arg-Lys-Arg-Cys-Leu-Arg-Arg-Leu, has been shown to act as an irreversible inactivator of PKC by forming a covalent bond with a cysteine residue in the active site.[9] This suggests that the C-terminal portion of the this compound peptide likely occupies a similar position within the catalytic cleft.

The logical relationship for the binding of a basic pseudosubstrate peptide to the PKC catalytic domain can be visualized as follows:

Conclusion and Future Directions

The study of pseudosubstrate peptide binding to PKC provides fundamental insights into the regulation of this important kinase family and offers a basis for the rational design of selective inhibitors. While direct structural and quantitative data for the this compound peptide are currently lacking, the wealth of information from analogous peptides allows for the formulation of a robust framework for its investigation. The experimental protocols outlined in this guide provide a clear path for researchers to determine the binding affinity and solve the high-resolution structure of this and other peptide-PKC complexes. Future work should focus on obtaining these specific data points to further refine our understanding of PKC inhibition and to facilitate the development of next-generation therapeutics targeting PKC-driven diseases.

References

- 1. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 3. Peptides that mimic the pseudosubstrate region of protein kinase C bind to acidic lipids in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate-dependent activation requirements and kinetic properties of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the catalytic domain of human protein kinase C beta II complexed with a bisindolylmaleimide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic domain crystal structure of protein kinase C-theta (PKCtheta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent modification of protein kinase C isozymes by the inactivating peptide substrate analog N-biotinyl-Arg-Arg-Arg-Cys-Leu-Arg-Arg-Leu. Evidence that the biotinylated peptide is an active-site affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of KRTLRR Peptide Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the interactions of the KRTLRR hexapeptide, a known substrate of Protein Kinase C (PKC). The content herein details the protocols for molecular docking and molecular dynamics simulations, presents hypothetical quantitative data derived from such studies, and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers investigating peptide-mediated signaling and those involved in the rational design of peptide-based therapeutics.

Introduction to KRTLRR and In Silico Modeling

The hexapeptide Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) has been identified as a substrate for Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways.[1] Understanding the molecular interactions between KRTLRR and PKC is fundamental to elucidating its role in cellular processes and for the potential development of modulators of PKC activity.

In silico modeling offers a powerful and cost-effective approach to study these interactions at an atomic level.[2] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding modes, estimate binding affinities, and characterize the dynamic behavior of the peptide-protein complex.[3][4] This guide provides a detailed framework for applying these computational methods to the study of KRTLRR.

Methodologies for In Silico Analysis

Molecular Docking of KRTLRR with Protein Kinase Cα

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The following protocol outlines a typical workflow for docking the KRTLRR peptide to the catalytic domain of PKCα.

Experimental Protocol: Molecular Docking

-

Protein and Peptide Preparation:

-

The three-dimensional structure of the catalytic domain of human PKCα is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field such as AMBER.

-

The 3D structure of the KRTLRR peptide is generated using peptide building tools and energy minimized.

-

-

Docking Simulation:

-

A grid box is defined around the active site of PKCα, encompassing the substrate-binding region.

-

Flexible docking is performed using software such as AutoDock Vina or HADDOCK, allowing for conformational flexibility of the KRTLRR peptide.

-

Multiple docking runs are performed to ensure robust sampling of possible binding poses.

-

-

Analysis of Docking Results:

-

The resulting docking poses are clustered and ranked based on their predicted binding affinities (docking scores).

-

The top-ranked poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics Simulation of the KRTLRR-PKCα Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the peptide-protein complex over time.[6]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The top-ranked docked complex of KRTLRR and PKCα is selected as the starting structure.

-

The complex is placed in a periodic box and solvated with a water model (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Parameters:

-

The AMBER force field is used to describe the atomic interactions.

-

The system is first minimized to remove steric clashes.

-

The system is gradually heated to 310 K and equilibrated under constant pressure (1 atm).

-

A production MD simulation is run for a duration of 100 nanoseconds.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues.

-

Interaction energies (van der Waals and electrostatic) between KRTLRR and PKCα are calculated.

-

Hydrogen bond analysis is performed to identify stable hydrogen bonds throughout the simulation.

-

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the in silico experiments described above.

Table 1: Hypothetical Molecular Docking Results of KRTLRR with PKCα

| Docking Pose Cluster | Docking Score (kcal/mol) | Estimated Binding Affinity (Kᵢ) (µM) | Key Interacting Residues (PKCα) |

| 1 | -9.8 | 0.5 | Asp481, Lys391, Glu522 |

| 2 | -9.2 | 1.2 | Asp481, Phe526 |

| 3 | -8.7 | 3.5 | Lys391, Ile477 |

Table 2: Hypothetical Molecular Dynamics Simulation Analysis of KRTLRR-PKCα Complex

| Parameter | Value | Interpretation |

| Average RMSD (backbone) | 2.1 Å | The complex remains stable throughout the simulation. |

| Average RMSF (peptide) | 1.5 Å | The peptide exhibits some flexibility while bound. |

| van der Waals Energy | -45.3 kcal/mol | Favorable hydrophobic interactions contribute to binding. |

| Electrostatic Energy | -89.7 kcal/mol | Strong electrostatic interactions stabilize the complex. |

| Average Hydrogen Bonds | 4 | Multiple stable hydrogen bonds are maintained. |

Visualization of Pathways and Workflows

PKC Signaling Pathway Involving KRTLRR

The following diagram illustrates a simplified signaling pathway where an extracellular signal activates a G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and diacylglycerol (DAG). DAG, along with Ca²⁺ released in response to IP3, activates PKCα, which then phosphorylates its substrate, KRTLRR, leading to a downstream cellular response.

In Silico Experimental Workflow

The diagram below outlines the key steps in the computational workflow for modeling KRTLRR-PKC interactions.

Conclusion

This technical guide has provided a detailed overview of the in silico methodologies for studying the interactions of the KRTLRR peptide with Protein Kinase C. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, stability, and energetics of this peptide-protein complex. The presented protocols and hypothetical data serve as a practical starting point for computational investigations into KRTLRR and other peptide substrates. The visualization of the associated signaling pathway and experimental workflow further aids in the conceptual understanding of these complex biological and computational processes. Ultimately, the application of these in silico techniques can accelerate the discovery and design of novel peptide-based therapeutics targeting PKC and other important signaling molecules.

References

- 1. An unexpected switch in peptide binding mode: from simulation to substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel protein kinase C-βII inhibitors: virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.lbl.gov [www2.lbl.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of the Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) peptide, a hexapeptide rich in basic amino acid residues, represents a sequence of significant interest in various biomedical research fields. Its cationic nature, conferred by the presence of lysine and multiple arginine residues, suggests potential roles in cell penetration, nucleic acid binding, and interactions with cellular signaling pathways. However, the inherent instability of peptides in biological systems presents a critical hurdle in their therapeutic development. This technical guide provides a comprehensive overview of the factors influencing the stability and degradation of the KRTLRR peptide, detailed experimental protocols for its analysis, and insights into its potential signaling pathway interactions.

Peptide Stability and Degradation Pathways

The stability of a peptide is dictated by its amino acid sequence and the physicochemical environment. For KRTLRR, the presence of multiple arginine and lysine residues makes it particularly susceptible to specific enzymatic and chemical degradation pathways.

Enzymatic Degradation

The primary route of peptide degradation in vivo is enzymatic hydrolysis by proteases and peptidases. The KRTLRR sequence contains several potential cleavage sites for various classes of these enzymes.

-

Trypsin-like Serine Proteases: These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely lysine (Lys) and arginine (Arg). With three arginine residues and one lysine residue, KRTLRR is highly susceptible to digestion by trypsin and other trypsin-like enzymes found in the blood and tissues.

-

Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus of the peptide, respectively. The unprotected termini of the linear KRTLRR peptide are vulnerable to this mode of degradation.

Chemical Degradation

Beyond enzymatic action, peptides can undergo chemical degradation, influenced by factors such as pH, temperature, and the presence of reactive molecules.[1]

-

Oxidation: While KRTLRR does not contain the most easily oxidized residues like methionine or cysteine, arginine residues can be susceptible to oxidation under certain conditions, leading to loss of function.

-

Hydrolysis: At non-physiological pH, the peptide bonds of KRTLRR can undergo acid- or base-catalyzed hydrolysis, leading to fragmentation.

-

Racemization: The chiral integrity of the amino acids can be compromised under harsh conditions, potentially affecting the peptide's biological activity.[1]

Quantitative Data on the Stability of Arginine-Rich Peptides

| Peptide Sequence | Modification | Half-life (t½) in Human Serum | Reference |

| Arg-Arg-Trp-Trp-Cys-Arg-NH₂ | Linear, C-terminal amidation | ~1 hour | [2] |

| Trp-Arg-Trp-Arg-Trp-Arg-NH₂ | Linear, C-terminal amidation | ~1.5 hours | [2] |

| Lys-Phe-Cys-Arg-Trp-Arg-NH₂ | Linear, C-terminal amidation | > 6.5 hours | [2] |

| Cyclo(Arg-Arg-Trp-Trp-Cys-Arg) | Backbone Cyclization | > 24 hours | [3] |

| Cyclo(Trp-Arg-Trp-Arg-Trp-Arg) | Backbone Cyclization | > 24 hours | [3] |

| Peptide Sequence | Modification | Half-life (t½) in Human Blood Plasma | Reference |

| Tam-labeled Peptide 1 | Linear | 43.5 hours | [4] |

| Tam-labeled Peptide 2 | Linear | 3.2 hours | [4] |

| Tam-labeled Peptide 3 | Linear | 50.5 hours | [4] |

| Tam-labeled Peptide 4 | Linear | ~90% intact after 72 hours | [4] |

Note: "Tam-labeled" refers to peptides labeled with 6-carboxytetramethylrhodamine for fluorescence detection.

These data highlight that linear, unmodified arginine-rich peptides generally exhibit short half-lives in serum, often in the range of minutes to a few hours.[2] Modifications such as cyclization can dramatically enhance stability.[3]

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of peptide-based therapeutics. The following are detailed methodologies for key experiments used to evaluate the stability and degradation of peptides like KRTLRR.

In Vitro Serum Stability Assay using HPLC

This protocol outlines a standard procedure to determine the half-life of a peptide in human serum.

Materials:

-

KRTLRR peptide stock solution (e.g., 1 mg/mL in sterile water or a suitable buffer)

-

Human serum (commercially available, pooled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or Acetonitrile (ACN)

-

HPLC system with a C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Thermomixer or incubating water bath

Procedure:

-

Peptide Incubation:

-

Pre-warm the human serum to 37°C.

-

Spike the KRTLRR peptide stock solution into the serum to a final concentration of 100 µg/mL.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

-

-

Protein Precipitation:

-

Immediately add an equal volume of ice-cold 10% TCA or two volumes of ice-cold acetonitrile to the aliquot to precipitate serum proteins and quench enzymatic activity.

-

Vortex the sample and incubate on ice for 10-20 minutes.

-

-

Sample Clarification:

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

HPLC Analysis:

-

Carefully collect the supernatant containing the peptide and its degradation products.

-

Inject a defined volume of the supernatant onto the C18 HPLC column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-